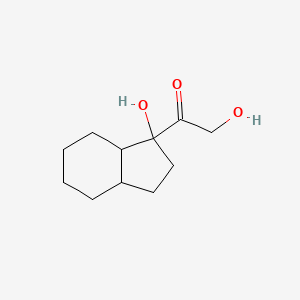
2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone is an organic compound that belongs to the class of hydroxy ketones It features a hydroxyl group and a ketone group attached to an octahydro-1H-inden-1-yl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reduction of 1-(1-oxo-octahydro-1H-inden-1-yl)ethanone using a suitable reducing agent such as sodium borohydride in an alcoholic solvent like methanol. The reaction is typically carried out at room temperature, and the product is isolated through standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone precursor. This process can be optimized for large-scale production by using a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 1-(1-oxo-octahydro-1H-inden-1-yl)ethanone or 1-(1-carboxyoctahydro-1H-inden-1-yl)ethanone.
Reduction: Formation of 2-hydroxy-1-(1-hydroxy-octahydro-1H-inden-1-yl)ethanol.
Substitution: Formation of 2-chloro-1-(1-hydroxy-octahydro-1H-inden-1-yl)ethanone.
科学研究应用
2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone: Similar structure but lacks the octahydro moiety.
2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone: Similar structure with a dihydro-1H-inden moiety.
Uniqueness
2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone is unique due to its octahydro-1H-inden-1-yl moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H18O3 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
2-hydroxy-1-(1-hydroxy-2,3,3a,4,5,6,7,7a-octahydroinden-1-yl)ethanone |
InChI |
InChI=1S/C11H18O3/c12-7-10(13)11(14)6-5-8-3-1-2-4-9(8)11/h8-9,12,14H,1-7H2 |
InChI 键 |
OFBVMFUDIWRMAF-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2C(C1)CCC2(C(=O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


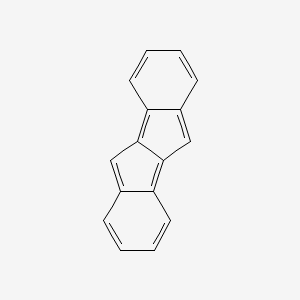
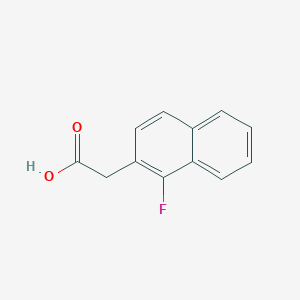

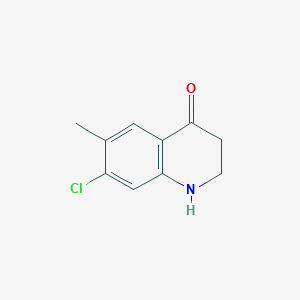
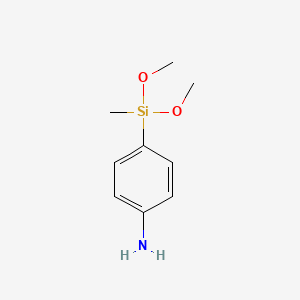
![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15069735.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B15069741.png)
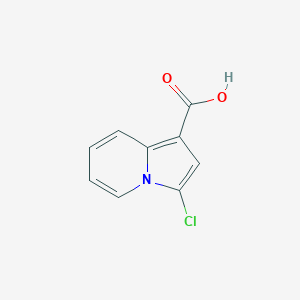



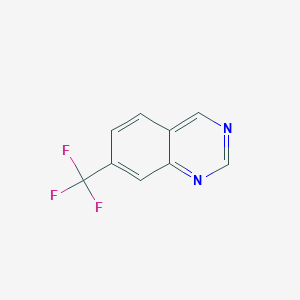
![3-Ethylfuro[3,2-H]quinoline](/img/structure/B15069777.png)

